molecular formula C5H6F2O2 B2993970 2,2-Difluorocyclobutanecarboxylic acid CAS No. 1150518-74-3

2,2-Difluorocyclobutanecarboxylic acid

Cat. No. B2993970
CAS RN: 1150518-74-3
M. Wt: 136.098
InChI Key: CEDIFJKUTKENCU-UHFFFAOYSA-N
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Description

“2,2-Difluorocyclobutanecarboxylic acid” is a heterocyclic organic compound with the molecular formula C5H6F2O2 . It has a molecular weight of 136.0967464 .


Synthesis Analysis

The synthesis of 2,2-Difluorocyclobutanecarboxylic acid involves the deoxofluorination of O-protected 2-(hydroxylmethyl)cyclobutanone . This is a key step in the synthetic sequence .


Molecular Structure Analysis

The molecular structure of 2,2-Difluorocyclobutanecarboxylic acid is characterized by a cyclobutane ring with two fluorine atoms attached to the same carbon atom and a carboxylic acid group .


Physical And Chemical Properties Analysis

The boiling point of 2,2-Difluorocyclobutanecarboxylic acid is predicted to be 204.7±40.0 °C, and its density is predicted to be 1.37±0.1 g/cm3 . The pKa value is predicted to be 3.29±0.40 .

Scientific Research Applications

Chemical Synthesis

“2,2-Difluorocyclobutanecarboxylic acid” is used in chemical synthesis . For example, it can be used with DMAP and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane .

Synthesis of Cyclobutane-Containing Natural Products

This compound plays a crucial role in the [2 + 2] cycloaddition, which is the primary and most commonly used method for synthesizing cyclobutanes . This strategy has been successfully applied in the total synthesis of cyclobutane-containing natural products .

Drug Development

The cyclobutane subunit is prevalent in various drugs and drug prototypes such as boceprevir . Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve ADMET properties .

Treatment of Autoimmune Diseases

Abrocitinib, a sulphonamide derivative approved by FDA for marketing in 2023, was developed by replacing the piperidine structure in Xeljanz with a 1,3-disubstituted cyclobutane structure . This modification was found to increase the selectivity by 28 times towards the JAK1 receptor in the treatment of JAK1-mediated autoimmune diseases .

Synthesis of Cyclobutane Motifs

Cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .

Biological Evolution

The cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms, which indicates the importance of cyclobutane in biological evolution .

Safety and Hazards

2,2-Difluorocyclobutanecarboxylic acid may cause skin irritation and serious eye damage . It is also harmful if swallowed . It is advised to avoid breathing dust, wash skin thoroughly after handling, and use protective gloves, eye protection, and face protection .

Mechanism of Action

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as [2 + 2] cycloaddition , which could potentially influence its interaction with its targets.

Biochemical Pathways

The compound’s potential to participate in [2 + 2] cycloaddition reactions suggests it may influence a variety of biochemical processes.

properties

IUPAC Name

2,2-difluorocyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-5(7)2-1-3(5)4(8)9/h3H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDIFJKUTKENCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorocyclobutanecarboxylic acid

CAS RN

1150518-74-3
Record name 2,2-difluorocyclobutane-1-carboxylic acid
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